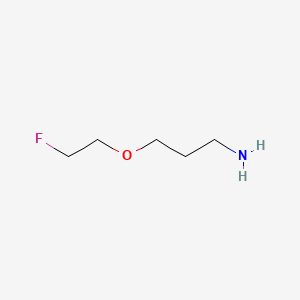

3-(2-Fluoroethoxy)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroethoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO/c6-2-5-8-4-1-3-7/h1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTGUVPCABEGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208018 | |

| Record name | Propylamine, 3-(2'-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-00-0 | |

| Record name | Propylamine, 3-(2'-fluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, 3-(2'-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Amines in Contemporary Chemical Sciences

Fluorinated amines are a class of organic compounds that have garnered considerable attention in the chemical sciences, particularly in the realm of medicinal chemistry. The introduction of fluorine into an amine-containing molecule can profoundly influence its physicochemical and biological properties. nih.gov This is attributed to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds.

Synthetic Methodologies for 3 2 Fluoroethoxy Propan 1 Amine and Analogous Structures

Established Synthetic Routes to Fluoroethoxypropan-1-amines

The creation of the core structure of fluoroethoxypropan-1-amines is typically achieved through a convergent synthesis, where the fluoroether and amine components are assembled sequentially. Key reactions in this process include nucleophilic substitutions to form the ether linkage and various amination protocols to introduce the primary amine.

Nucleophilic Substitution Reactions for Fluoroether Formation

The formation of the fluoroether bond is a critical step in the synthesis of 3-(2-Fluoroethoxy)propan-1-amine. This is often accomplished via a nucleophilic substitution reaction where an alkoxide attacks an alkyl halide. In a general sense, this reaction follows an SN2 mechanism, involving a backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of a leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com The efficiency of this reaction is dependent on the nature of the leaving group and the steric hindrance around the reaction center. wikipedia.org

For instance, the synthesis of analogous structures like perfluoroalkylated diaza-18-crown-6 ethers has been achieved through N-alkylation, a form of nucleophilic substitution. nih.gov These reactions demonstrate the utility of this approach in creating complex molecules containing fluoroalkyl groups. nih.gov

Williamson Ether Synthesis Strategies

A classic and widely used method for preparing ethers, both symmetrical and asymmetrical, is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org The alkoxide is typically generated by treating an alcohol with a strong base. youtube.com

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the alkyl halide in an SN2 fashion. byjus.comyoutube.com This method is highly versatile and is a cornerstone in the laboratory and industrial synthesis of ethers. byjus.com For the synthesis of this compound, a plausible strategy would involve the reaction of the sodium salt of 3-aminopropanol with 1-fluoro-2-bromoethane, or a similar fluoroalkylating agent.

Table 1: Key Aspects of Williamson Ether Synthesis

| Feature | Description | Reference |

| Reactants | An alkoxide (or aryloxide) and a primary alkyl halide (or sulfonate). | wikipedia.org |

| Mechanism | SN2 (bimolecular nucleophilic substitution). | wikipedia.org |

| Scope | Broad; used for both symmetrical and asymmetrical ethers. | wikipedia.org |

| Conditions | Often requires a strong base to generate the alkoxide and can be run in various solvents. | byjus.com |

Amine Moiety Installation: Reductive Amination and Direct Amination Protocols

The introduction of the primary amine group is another crucial transformation. Reductive amination is a versatile and widely employed method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones. youtube.comlibretexts.org The process typically involves two steps: the formation of an imine or enamine intermediate followed by its reduction. libretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its ability to selectively reduce imines in the presence of carbonyl groups. libretexts.orgmasterorganicchemistry.com

Direct amination, where an amine is directly introduced into a molecule, can also be employed. For example, primary amines can be synthesized through the reaction of alkyl halides with ammonia (B1221849). chemguide.co.uk However, this method can sometimes lead to a mixture of primary, secondary, and tertiary amines due to multiple alkylations. chemguide.co.uklibretexts.org To circumvent this, the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, offers a more controlled route to primary amines. libretexts.org Another approach involves the reaction of an alkyl halide with sodium azide (B81097), followed by reduction of the resulting azide to the primary amine. masterorganicchemistry.com

Optimization and Refinement of Synthesis

To enhance the efficiency and practicality of synthesizing this compound, optimization of reaction conditions and catalyst selection are critical.

Reaction Condition Tuning for Yield and Selectivity

The yield and selectivity of the synthetic steps can be significantly influenced by reaction parameters such as temperature, solvent, and the choice of base. For instance, in the Williamson ether synthesis, the choice of solvent can affect the reaction rate and outcome. masterorganicchemistry.com Similarly, in reductive amination, the pH of the reaction medium is important for the formation of the imine intermediate. youtube.com Careful tuning of these conditions is essential to maximize the formation of the desired product and minimize side reactions.

Table 2: Factors Influencing Reaction Optimization

| Parameter | Influence |

| Temperature | Affects reaction rate and can influence selectivity between substitution and elimination pathways. |

| Solvent | Can affect the solubility of reactants and stabilize transition states, thereby influencing reaction rates. |

| Base/Acid | Choice and concentration can be critical for deprotonation, catalysis, and controlling pH. |

| Reactant Concentration | Can impact reaction kinetics and equilibrium positions. |

Catalyst Selection and Development in Fluoroalkylation

The introduction of fluorine-containing groups often benefits from the use of catalysts. rsc.org In the context of fluoroether synthesis, phase-transfer catalysts, such as fluoroponytailed crown ethers and quaternary ammonium (B1175870) salts, have been shown to be effective in promoting nucleophilic substitution reactions under solid-liquid conditions. nih.govnih.gov These catalysts facilitate the transfer of the anionic nucleophile from a solid phase to an organic phase where the reaction occurs. nih.gov

Recent research has also focused on developing new catalytic systems for more efficient and selective fluoroalkylation. rsc.org For example, enzyme-inspired catalysts have been developed to simplify ether synthesis by bringing the reacting molecules into close proximity and the correct orientation. illinois.edu Such advancements in catalyst design hold promise for improving the synthesis of complex molecules like this compound.

Reduction Reactions and Functional Group Interconversions

The primary amine group of this compound is a key site for functional group interconversions, particularly for the synthesis of more substituted amines.

Secondary amines can be synthesized from this compound through two primary methods: direct alkylation and reductive amination.

Direct Alkylation: As a nucleophile, this compound can react with alkyl halides in an SN2 reaction to form a secondary amine. msu.edu However, this method can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts. libretexts.org Using a large excess of the primary amine can favor mono-alkylation. msu.edu

Reductive Amination: A more controlled method for preparing secondary amines is reductive amination. masterorganicchemistry.com This involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the secondary amine. libretexts.orgchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.comchemistrysteps.com

Table 3: Examples of Secondary Amine Synthesis from this compound

| Carbonyl Compound | Product Name |

|---|---|

| Formaldehyde | N-Methyl-3-(2-fluoroethoxy)propan-1-amine |

| Acetaldehyde | N-Ethyl-3-(2-fluoroethoxy)propan-1-amine |

| Acetone | N-Isopropyl-3-(2-fluoroethoxy)propan-1-amine |

Note: These are representative examples of reductive amination reactions.

Tertiary amines can also be prepared from this compound, typically through further alkylation of a secondary amine intermediate or by a double reductive amination process.

If a secondary amine derivative of this compound is available, it can be further alkylated with an alkyl halide to yield a tertiary amine. Alternatively, a one-pot synthesis can sometimes be achieved by reacting the primary amine with an excess of a reactive alkylating agent.

Reductive amination can also be employed to synthesize tertiary amines. For instance, reacting a secondary amine derived from this compound with another aldehyde or ketone in the presence of a reducing agent will yield a tertiary amine. masterorganicchemistry.com

Table 4: Illustrative Pathways to Tertiary Amines

| Starting Material | Reactants | Product Name |

|---|---|---|

| N-Methyl-3-(2-fluoroethoxy)propan-1-amine | Ethyl iodide | N-Ethyl-N-methyl-3-(2-fluoroethoxy)propan-1-amine |

Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling it to participate in various substitution reactions with electrophilic reagents. libretexts.org

A common class of substitution reactions involves acylation, where the amine reacts with acid chlorides or anhydrides to form amides. ncert.nic.in This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. ncert.nic.in Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are generally robust and high-yielding.

Table 5: Representative Substitution Reactions

| Electrophile | Product Class |

|---|---|

| Acetyl chloride | Amide |

| Benzoyl chloride | Amide |

Note: This table provides examples of common substitution reactions for primary amines.

Advanced Mechanistic Studies of Reactivity

Detailed advanced mechanistic studies specifically focused on the reactivity of this compound are not extensively available in the public domain. However, the reactivity of this molecule can be understood through the well-established principles of physical organic chemistry.

Computational chemistry methods, such as those based on Density Functional Theory (DFT), could provide valuable insights into the reactivity of this compound. researchgate.net Such studies could be employed to calculate molecular properties like electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and Fukui functions. These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, as well as in understanding the transition states of its reactions. For instance, the calculated pKa value could provide a quantitative measure of its basicity, and reaction pathway modeling could elucidate the energetic profiles of its derivatization reactions.

While specific experimental mechanistic studies on this particular molecule are scarce, the general mechanisms of amine acylation and electrophilic aromatic substitution are well-documented and serve as a reliable guide to its expected chemical behavior. libretexts.orgyoutube.com

Overview of Research Trajectories for Amine Based Compounds with Fluoroethoxy Moieties

Research into amine-based compounds featuring fluoroethoxy groups is driven by the potential to create molecules with tailored properties for various applications, especially in medicinal chemistry. The fluoroethoxy moiety is of particular interest as it can confer desirable pharmacokinetic properties. The ether linkage provides a degree of conformational flexibility, while the terminal fluorine atom can enhance metabolic stability and binding interactions.

Advanced Spectroscopic Characterization of 3 2 Fluoroethoxy Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei such as proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum of 3-(2-Fluoroethoxy)propan-1-amine is predicted to exhibit distinct signals corresponding to the five non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and fluorine), and the multiplicity of each signal is determined by spin-spin coupling with neighboring protons, following the n+1 rule.

The protons on the carbon adjacent to the amine group (H-1) are expected to be deshielded, appearing in the 2.5-3.0 ppm range. libretexts.org Similarly, protons adjacent to the ether oxygen (H-3 and H-4) will be shifted downfield. The most significant deshielding effect is anticipated for the protons on the carbon bearing the fluorine atom (H-5), which will also exhibit coupling to the fluorine nucleus. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (-CH₂-NH₂) | ~2.75 | Triplet (t) | J(H1-H2) ≈ 6.5 |

| H-2 (-CH₂-CH₂-CH₂) | ~1.75 | Quintet (quin) | J(H2-H1) ≈ 6.5, J(H2-H3) ≈ 6.5 |

| H-3 (-O-CH₂-CH₂) | ~3.55 | Triplet (t) | J(H3-H2) ≈ 6.5 |

| H-4 (F-CH₂-CH₂-O-) | ~3.70 | Doublet of Triplets (dt) | J(H4-H5) ≈ 4.0, J(H4-F) ≈ 30.0 |

| H-5 (F-CH₂-) | ~4.50 | Doublet of Triplets (dt) | J(H5-H4) ≈ 4.0, J(H5-F) ≈ 47.5 |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each of the five unique carbon atoms will give rise to a distinct signal. The chemical shifts are primarily influenced by the electronegativity of the attached heteroatoms.

The carbon bonded to fluorine (C-5) is expected to be the most deshielded and will also show a large one-bond coupling constant (¹JCF). The carbons bonded to the oxygen (C-3 and C-4) and the nitrogen (C-1) will also appear at lower fields compared to the purely aliphatic carbon (C-2).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂-NH₂) | ~40.0 |

| C-2 (-CH₂-CH₂-CH₂) | ~31.5 |

| C-3 (-O-CH₂-CH₂) | ~69.0 |

| C-4 (F-CH₂-CH₂-O-) | ~70.5 |

Fluorine (¹⁹F) NMR for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. nih.gov For this compound, a single fluorine environment is present. The spectrum is expected to show one primary signal, which will be split into a triplet of triplets (tt) due to coupling with the adjacent protons on C-5 (two-bond coupling, ²JHF) and the protons on C-4 (three-bond coupling, ³JHF). The chemical shift is typically referenced to a fluorine standard like CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Two-Dimensional NMR Techniques for Structural Confirmation

To unequivocally confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing definitive evidence of connectivity. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are coupled to each other. For this molecule, correlations would be expected between H-1/H-2, H-2/H-3, and H-4/H-5, confirming the propyl chain and ethoxy fragment connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbons. emerypharma.compressbooks.pub Cross-peaks would appear for C-1/H-1, C-2/H-2, C-3/H-3, C-4/H-4, and C-5/H-5, allowing for the unambiguous assignment of each carbon and its attached protons. emerypharma.compressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection of the fluoroethoxy group to the propylamine (B44156) moiety by showing a correlation between the H-3 protons and C-4, and between the H-4 protons and C-3 across the ether linkage.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of this compound would display characteristic bands for its amine, ether, and fluoroalkane moieties.

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orglibretexts.orgorgchemboulder.comopenstax.org

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the stretching vibrations of the aliphatic C-H bonds.

N-H Bending: A bending (scissoring) vibration for the primary amine group is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-O Stretching: A strong, characteristic absorption for the C-O-C ether linkage is expected to appear in the 1070-1150 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is anticipated in the 1000-1100 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Alkane | 2850 - 3000 | Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium-Strong |

| C-O Stretch | Ether | 1070 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragmentation products. The molecular formula C₅H₁₂FNO corresponds to a molecular weight of 121.15 g/mol . nih.gov

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 121. Since the molecule contains an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.orgwhitman.edu

The fragmentation pattern of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the most likely α-cleavage would result in the loss of the fluoroethoxypropyl side chain, generating a base peak at m/z = 30 ([CH₂=NH₂]⁺).

Other significant fragments could arise from cleavage at the ether linkage.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 121 | [C₅H₁₂FNO]⁺ | Molecular Ion (M⁺) |

| 91 | [C₃H₈NO]⁺ | Loss of CH₂F |

| 76 | [C₂H₅FO]⁺ | Cleavage at C-O bond |

| 45 | [CH₂O-CH₂F]⁺ | Cleavage at C-O bond |

Table of Compounds

| Compound Name |

|---|

Despite a comprehensive search for advanced spectroscopic data for the chemical compound this compound, no publicly available experimental ¹H NMR, ¹³C NMR, or mass spectrometry data could be located. As a result, the requested article section focusing on the integration of this specific spectroscopic data for a comprehensive structural assignment cannot be generated.

The structural elucidation of a novel or complex organic molecule is a cornerstone of chemical research, heavily relying on the synergistic interpretation of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis allows for an unambiguous assignment of the molecule's constitution and stereochemistry.

A typical workflow for the comprehensive structural assignment of a compound like this compound would involve the following steps, for which the underlying experimental data is currently unavailable:

Mass Spectrometry (MS): This technique would be employed to determine the compound's molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula, C₅H₁₂FNO. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the connectivity of the atoms, for instance, by showing the loss of specific fragments such as the ethyl fluoride (B91410) group or parts of the propylamine chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to observe five distinct signals, corresponding to the five carbon atoms in the structure. The chemical shift of each signal would provide information about the electronic environment of that carbon atom. For example, the carbon atom bonded to the highly electronegative fluorine atom would be expected to resonate at a significantly different frequency compared to the other carbons.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide detailed information about the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on each carbon atom. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would reveal which protons are adjacent to one another, allowing for the assembly of the molecular fragments. For instance, the coupling between the protons on the fluoroethoxy and propanamine moieties would be crucial in confirming their connection through the ether linkage.

Integration of Data: The final and most critical step is the integration of all the spectroscopic data. The molecular formula from MS would be the starting point. The number of carbon signals in the ¹³C NMR would have to be consistent with this formula. The ¹H NMR spectrum would then be used to piece together the fragments in a way that is consistent with both the ¹³C NMR data and the fragmentation patterns observed in the mass spectrum. For example, correlations between specific proton and carbon signals, often elucidated through two-dimensional NMR techniques like HSQC and HMBC, would definitively establish the connectivity of the molecule.

Without access to the raw or processed spectral data for this compound, any attempt to generate the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy. Should this data become available in the future, a comprehensive analysis could be performed to fully characterize the structure of this compound.

Computational Chemistry and Molecular Modeling of 3 2 Fluoroethoxy Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 3-(2-Fluoroethoxy)propan-1-amine.

The three-dimensional arrangement of atoms in this compound is not static but exists as an equilibrium of different conformations. The presence of the electronegative fluorine atom and the flexible ethoxypropan-1-amine chain gives rise to several possible spatial arrangements.

Conformational analysis, often performed using quantum mechanical calculations, seeks to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. For molecules containing a 1,3-difunctional motif like the F-C-C-O-C segment in this amine, specific gauche and anti arrangements are critical. The introduction of fluorine significantly influences these preferences. soton.ac.uk Molecular docking simulations suggest that the fluoroethoxy group likely adopts a gauche conformation. This arrangement positions the fluorine atom to minimize steric hindrance while maximizing favorable electrostatic interactions. smolecule.com The stability of this conformation is a balance between steric repulsion and electrostatic effects, such as the dipole moments of the C-F and C-O bonds. In non-polar environments, conformations that minimize dipole moments might be favored, while in polar solvents, conformations with larger dipole moments can be stabilized. soton.ac.uk

Table 1: Plausible Low-Energy Conformers of this compound This table is illustrative, based on general principles of conformational analysis for similar fluorinated compounds.

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy | Key Feature |

|---|---|---|---|

| Gauche | Approx. 60° | Most Stable | Minimizes steric clash while allowing favorable electrostatic interactions. |

The introduction of a fluorine atom significantly alters the electronic landscape of the molecule. DFT calculations reveal that the highly electronegative fluorine atom withdraws electron density from the rest of the molecule through a process known as σ-withdrawal. smolecule.com This inductive effect creates a partial positive charge on the adjacent carbon and influences the charge on the ether oxygen.

Table 2: Calculated Electronic Properties for this compound Data derived from Density Functional Theory (DFT) calculations as reported in the literature.

| Property | Value | Significance |

|---|---|---|

| C-F Bond Dipole | 1.41 D smolecule.com | Indicates a highly polarized bond, influencing local electronic effects. |

| Mulliken Charge on Oxygen | -0.32 smolecule.com | The reduced negative charge (compared to -0.41 in non-fluorinated analogs) reflects electron withdrawal by fluorine, affecting hydrogen bond acceptor strength. smolecule.com |

| Molecular Dipole Moment | (Calculated Value) | The vector sum of all bond dipoles; determines interaction with electric fields and polar solvents. |

| HOMO-LUMO Gap | (Calculated Value) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital indicates chemical reactivity and stability. |

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for structure verification and analysis by comparing predicted spectra with experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. arxiv.org Predicting NMR chemical shifts computationally has become a reliable tool, with methods ranging from quantum mechanics to, more recently, machine learning (ML). mdpi.com

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a unique fingerprint. ML models, particularly Graph Neural Networks (GNNs), can be trained on large datasets of known molecules to predict chemical shifts with high accuracy. arxiv.org Such models have achieved Mean Absolute Errors (MAEs) of approximately 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. arxiv.org Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach using DFT or Møller-Plesset perturbation theory (MP2), also provide accurate predictions, especially when solvent effects are included using a polarizable continuum model (PCM). nih.gov

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are representative values based on computational prediction methods and typical chemical shift ranges. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H₂N-CH ₂- | ¹H | ~2.8 - 3.0 | Adjacent to the electron-withdrawing amine group. |

| -CH ₂-CH₂-O- | ¹H | ~1.8 - 2.0 | Methylene group in the middle of the propyl chain. |

| -O-CH ₂-CH₂-F | ¹H | ~3.7 - 3.9 | Deshielded by the adjacent ether oxygen. |

| F-CH ₂- | ¹H | ~4.5 - 4.7 | Significantly deshielded by the highly electronegative fluorine atom (doublet of triplets). |

| H₂N-C H₂- | ¹³C | ~40 - 42 | Carbon directly bonded to nitrogen. |

| -C H₂-CH₂-O- | ¹³C | ~29 - 31 | Central carbon of the propyl chain. |

| -O-C H₂-CH₂-F | ¹³C | ~68 - 70 | Carbon adjacent to the ether oxygen. |

Infrared (IR) spectroscopy measures the vibrational modes of a molecule, which are characteristic of its functional groups. Theoretical calculations can compute these vibrational frequencies and their corresponding intensities. dtic.mil These calculations are typically performed using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

The computed frequencies are often systematically higher than experimental values due to the approximations inherent in the calculations. Therefore, they are typically multiplied by a scaling factor (often around 0.96-0.98) to improve agreement with experimental data. dtic.mil The analysis provides detailed assignments for each vibrational mode, including stretching, bending, and rocking motions.

Table 4: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound Frequencies are illustrative and based on typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Calculated Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 nih.gov | Medium-Weak |

| N-H (amine) | Scissoring (Bending) | 1580 - 1650 | Medium |

| C-H (alkane) | Stretching | 2850 - 3000 nih.gov | Strong |

| C-O (ether) | Stretching | 1070 - 1150 | Strong |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent interactions, and dynamic processes.

For this compound, MD simulations could be used to:

Explore Conformational Space: Observe transitions between different conformers in a simulated solvent environment, providing a more realistic picture of its flexibility than static calculations alone.

Analyze Solvation: Study the arrangement and dynamics of solvent molecules (e.g., water) around the amine, particularly around the polar amine and fluoroethoxy groups.

Simulate Interactions with Biomolecules: If used as a fragment in drug design, MD simulations can model how it binds to a target protein, revealing the stability of the binding pose and the key intermolecular interactions involved. nih.gov

While specific MD studies on this compound are not widely published, the methodology remains a critical next step for a deeper understanding of its dynamic behavior in chemical and biological systems.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-ethoxypropan-1-amine |

| 1,3-difluoropropane |

| anti-2,4-difluoropentane |

| syn-2,4-difluoropentane |

| anti-3,5-difluoroheptane |

| syn-3,5-difluoroheptane |

Conformational Space Exploration

The conformational landscape of this compound is defined by the rotation around several single bonds: F-C, C-O, O-C, and the two C-C bonds of the propane (B168953) chain. The interplay of steric hindrance, torsional strain, and intramolecular interactions dictates the relative stability of its conformers.

A key feature is the potential for a "gauche effect" within the F-C-C-O fragment. Similar to studies on halohydrins where a gauche orientation between an electronegative halogen and a hydroxyl group is favored due to hyperconjugative interactions (σC-H → σ*C-F), a gauche conformation in the fluoroethoxy moiety is expected to be a low-energy state. nih.gov Furthermore, the presence of a terminal amine group (a hydrogen bond donor) and an ether oxygen (a hydrogen bond acceptor) introduces the possibility of intramolecular hydrogen bonding. This interaction, typically forming a five, six, or seven-membered ring, could significantly stabilize certain folded conformations over more extended ones.

Computational methods like Density Functional Theory (DFT) would be employed to scan the potential energy surface by systematically rotating each key dihedral angle. The resulting data can identify all local energy minima and the transition states connecting them.

Table 1: Illustrative Relative Energies of Key Conformations for this compound

This table presents hypothetical data based on principles of conformational analysis for analogous molecules.

| Conformation | Dihedral Angle (O-C₁'-C₂'-C₃') | Intramolecular H-Bond (N-H···O) | Relative Energy (kcal/mol) | Predicted Population (Gas Phase, 298 K) |

| anti (extended) | ~180° | No | 1.2 | 15% |

| gauche | ~60° | No | 0.8 | 30% |

| gauche (H-bonded) | ~60° | Yes | 0.0 | 55% |

Solvent Effects on Molecular Behavior

The surrounding solvent environment is expected to have a profound impact on the conformational equilibrium and properties of this compound. The molecule possesses both polar (amine, fluoroethoxy) and nonpolar (alkyl chain) regions, making its behavior highly dependent on solvent polarity.

In the gas phase or in nonpolar solvents (e.g., hexane), intramolecular forces, particularly the aforementioned hydrogen bonding between the amine and ether oxygen, would likely dominate, favoring folded, compact conformations.

In polar protic solvents (e.g., water, methanol), the solvent molecules can act as both hydrogen bond donors and acceptors. They would effectively compete with and disrupt the intramolecular N-H···O hydrogen bond. This would lead to a significant shift in the conformational equilibrium towards more extended, or anti, conformations where the amine and ether groups are solvated by the solvent rather than interacting with each other. The use of specialized fluorinated alcohol solvents, known to have remarkable effects on reactions and molecular organization, could also lead to unique solvation behavior around the fluoroethoxy moiety. rsc.org

Implicit solvent models (like the Polarizable Continuum Model, PCM) and explicit molecular dynamics (MD) simulations are used to model these effects, providing insights into how properties like the dipole moment and the population of conformers change with the solvent.

Table 2: Predicted Solvent-Dependent Properties of this compound

This table presents hypothetical data based on computational studies of similar functionalized amines and ethers.

| Solvent | Dielectric Constant (ε) | Predominant Conformer | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | gauche (H-bonded) | 2.1 D |

| Chloroform | 4.8 | gauche (H-bonded) | 2.5 D |

| Methanol | 33.0 | anti (extended) | 3.2 D |

| Water | 80.1 | anti (extended) | 3.5 D |

Ligand-Receptor Interaction Modeling with Biological Targets

The structural features of this compound make it a candidate for interaction with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. Its 1,3-amino ether-like scaffold is a common motif in pharmacologically active compounds. researchgate.netnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze these potential interactions.

For docking studies, the molecule is treated as a flexible ligand. Its key pharmacophoric features include:

A Primary Amine: Acts as a potent hydrogen bond donor and can form a salt bridge with acidic residues (e.g., Aspartate, Glutamate) in a binding pocket.

An Ether Oxygen: Serves as a hydrogen bond acceptor, capable of interacting with donor groups like hydroxyls (Serine, Threonine, Tyrosine) or backbone N-H groups.

A Fluoroethyl Group: This group provides a unique combination of hydrophobicity and polarity. The fluorine atom is a weak hydrogen bond acceptor and can participate in specific polar or halogen-bond interactions.

Conformational Flexibility: The molecule's ability to adopt different shapes allows it to fit into binding sites of varying geometries, a process known as induced fit.

A typical modeling workflow involves docking the ligand into a protein's binding site to generate a series of possible binding poses. These poses are then scored based on the predicted binding affinity. Given the ligand's flexibility, ensemble docking—using multiple conformations of the receptor—or fully flexible receptor docking would be necessary for accurate predictions. duke.edunih.govnih.gov The most promising poses are then subjected to long-timescale MD simulations to assess the stability of the ligand-receptor complex and analyze the dynamics of the interactions over time. nih.gov

Table 3: Potential Intermolecular Interactions in a Hypothetical Ligand-Receptor Complex

| Functional Group on Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Primary Amine (-NH₂) | Hydrogen Bond Donor | Ser, Thr, Tyr (sidechain -OH), Main-chain C=O |

| Primary Amine (-NH₃⁺) | Salt Bridge / Ionic Bond | Asp, Glu (sidechain -COO⁻) |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Ser, Thr, Tyr (sidechain -OH), Asn, Gln (sidechain amide) |

| Fluoroethyl (-CH₂CHF-) | Hydrophobic / van der Waals | Leu, Ile, Val, Phe, Trp |

| Fluorine (-F) | Weak H-Bond / Halogen Bond | Main-chain N-H, Polar contacts |

Application of 3 2 Fluoroethoxy Propan 1 Amine in Advanced Organic Synthesis

3-(2-Fluoroethoxy)propan-1-amine is an organic compound featuring a primary amine and a fluoroalkoxy ether functional group. cymitquimica.comsmolecule.com This unique combination of reactive moieties makes it a valuable component in the field of advanced organic synthesis, where it serves multiple roles in the construction of complex and functionally diverse molecules. cymitquimica.com The presence of the fluorine atom, in particular, can bestow unique properties upon the final products, such as enhanced metabolic stability and lipophilicity, which are highly desirable in medicinal chemistry. cymitquimica.com

Interactive Table: Properties of this compound

| Property | Value |

| CAS Number | 593-00-0 |

| Molecular Formula | C₅H₁₂FNO |

| Molecular Weight | 121.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | QFTGUVPCABEGDA-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. cymitquimica.comsigmaaldrich.com

Application in Materials Science Research

Development of Specialty Chemicals and Functional Molecules

The bifunctional nature of 3-(2-Fluoroethoxy)propan-1-amine, possessing both a nucleophilic amine and a fluorinated tail, makes it a valuable building block for the synthesis of specialty chemicals and functional molecules. The primary amine group serves as a versatile handle for a wide array of chemical reactions, including amidation, imination, and alkylation. These reactions allow for the covalent attachment of the fluoroethoxypropyl moiety to other molecular scaffolds, thereby creating novel molecules with tailored properties.

The incorporation of the fluoroethoxy group can significantly influence the physicochemical characteristics of the resulting specialty chemicals. Fluorination is a well-established strategy for enhancing the thermal stability and chemical resistance of organic molecules. echemi.comrsc.org Therefore, derivatives of this compound are expected to exhibit improved durability in harsh environments. Furthermore, the presence of the fluorine atom can modulate surface energy, leading to properties such as hydrophobicity and oleophobicity, which are highly desirable in the formulation of specialty coatings and surfactants. rsc.orgpaint.org

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C5H12FNO |

| Molecular Weight | 121.15 g/mol |

| Boiling Point | 170.3°C at 760 mmHg |

| Topological Polar Surface Area | 35.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Integration into Polymer Architectures and Macromolecular Design

The primary amine functionality of this compound allows for its integration into various polymer architectures, either as a monomer or as a modifying agent for existing polymers. As a monomer, it can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form fluorinated polyamides, or with diisocyanates to yield fluorinated polyureas. The resulting polymers would incorporate the flexible and functional fluoroethoxy side chains.

In macromolecular design, this compound can be used in post-polymerization modification to introduce the fluoroethoxy group onto a polymer backbone. tandfonline.comresearchgate.net For example, it can react with polymers containing electrophilic groups like activated esters or epoxides. This approach allows for the precise control of the degree of fluorination and the distribution of functional groups along the polymer chain, thereby enabling the fine-tuning of the final material's properties. The introduction of fluorinated side chains can lead to polymers with low surface energy, enhanced thermal stability, and chemical inertness. nih.govnsf.gov

Contribution to the Design of Advanced Functional Materials

The unique combination of a reactive amine and a fluorinated segment in this compound provides a pathway to advanced functional materials with specialized applications.

While direct catalytic applications of this compound are not documented, its amine group can be utilized to immobilize catalytic species onto a support material. The amine can act as a ligand for metal catalysts or as a basic site for organocatalysis. By anchoring the amine to a solid support, such as silica (B1680970) or a polymer resin, a heterogeneous catalyst can be created. The presence of the fluoroethoxy group in such a system could potentially influence the catalyst's microenvironment, affecting its activity, selectivity, and stability. For instance, the fluorinated moiety might create a non-polar, fluorous phase that could be advantageous in specific catalytic reactions. The combination of fluorine and a tertiary amine has been shown to activate certain chemical reactions, suggesting that derivatives of this compound could be explored in catalyst design. acs.org

In the field of sensor technology, amine-functionalized materials are often employed for the detection of various analytes. mdpi.comnih.gov The amine group of this compound can serve as a recognition site for acidic gases or other electrophilic species. When incorporated into a sensor's active layer, for example, by grafting it onto the surface of a transducer, the interaction of the amine with an analyte can induce a measurable change in the sensor's signal (e.g., electrical, optical). The fluoroethoxy group could play a role in enhancing the sensor's performance by providing a chemically inert and hydrophobic surface, which may reduce interference from moisture and other environmental factors. Functionalized graphene oxide materials, for instance, are used in fluorescent sensing, and the introduction of specific functional groups is key to their performance. rsc.orgbohrium.com

Influence on Material Properties (e.g., Stability, Reactivity)

The incorporation of this compound into a material is expected to have a significant influence on its properties, primarily due to the presence of the carbon-fluorine bond.

Stability : The C-F bond is one of the strongest single bonds in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. researchgate.net Materials functionalized with the fluoroethoxypropyl group are therefore anticipated to exhibit enhanced resistance to high temperatures, oxidative degradation, and chemical attack. This increased stability is a critical attribute for materials used in demanding applications, such as high-performance coatings and specialty plastics. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dicarboxylic acids |

| Diisocyanates |

| Polyamides |

| Polyureas |

Application in Medicinal Chemistry Research

Mechanisms of Molecular Interaction with Biological Targets

The biological effects of compounds derived from this scaffold are dictated by their interactions at a molecular level. mdpi.com The specific arrangement of the amine and fluoroethoxy groups plays a crucial role in how these molecules bind to and modulate the function of proteins like receptors and enzymes.

Role of the Amine Group in Receptor Modulation

The primary amine (-NH2) group is a key pharmacophoric feature, fundamental to the biological activity of many neurotransmitters and psychoactive drugs. libretexts.org This group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing it to form strong ionic interactions with acidic amino acid residues in the binding pockets of biological targets. mdpi.com

Amines are known to interact with G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. nih.gov For example, trace amines and their derivatives can modulate the activity of trace amine-associated receptors (TAARs), which are implicated in neurological and psychiatric disorders. nih.govnih.gov By mimicking endogenous amine neurotransmitters, molecules containing the 3-(2-Fluoroethoxy)propan-1-amine scaffold can act as agonists, which activate receptors, or antagonists, which block them. libretexts.org

Impact of the Fluoroethoxy Moiety on Membrane Permeability and Target Engagement

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance its properties. The 2-fluoroethoxy group in this compound has several important effects. The presence of fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross biological membranes, such as the blood-brain barrier. cymitquimica.com This is a critical attribute for drugs targeting the central nervous system. mdpi.com

Furthermore, the fluorine atom can modulate the electronic properties of the molecule, potentially enhancing its binding affinity for a target receptor or enzyme. In some cases, replacing a methoxy (B1213986) (-OCH3) group with a fluoroethoxy (-OCH2CH2F) group has been shown to increase a compound's binding affinity for its target. nih.gov This modification can lead to more potent and selective drugs.

Structure-Activity Relationship (SAR) Studies within Fluoroethoxyamine Frameworks

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. nih.gov For frameworks based on fluoroethoxyamines, SAR studies would explore how variations in the structure impact receptor binding or enzyme inhibition.

Key modifications could include:

Altering the length of the alkyl chain connecting the amine and the ether.

Changing the position of the fluorine atom.

Introducing substituents on the amine group.

A study on dopamine (B1211576) receptor ligands demonstrated the value of such modifications. Researchers found that replacing a methoxy group with a 2-fluoroethoxy group on the phenylpiperazine moiety generally led to a slight increase in binding affinity for the D3 dopamine receptor. nih.gov This highlights the subtle but significant role that the fluoroethoxy group plays in molecular recognition.

The following interactive table illustrates hypothetical SAR data based on findings for dopamine D3 receptor ligands, comparing methoxy analogs with their fluoroethoxy counterparts. nih.gov

| Compound ID | Key Structural Feature | Receptor Binding Affinity (Ki, nM) | Selectivity (D2/D3) |

| Analog 1 | N-(2-methoxyphenyl)piperazine | 7.5 | 20 |

| Analog 1F | N-(2-(2-fluoroethoxy)phenyl)piperazine | 5.0 | 25 |

| Analog 2 | 4-(trans-4-(N-...)but-2-enyl)amine | 0.44 | 163 |

| Analog 2F | 4-(trans-4-(N-...)but-2-enyl)amine with 2-fluoroethoxy | 0.17 | 115 |

This table is illustrative. Ki (inhibition constant) is a measure of binding affinity; a lower value indicates stronger binding.

Design and Synthesis of Receptor Ligands and Enzyme Inhibitors

The this compound scaffold is actively used in the design and synthesis of novel receptor ligands and enzyme inhibitors. libretexts.orgnih.gov The synthetic process often involves coupling the amine with various carboxylic acids or other electrophilic fragments to create a diverse range of final compounds. nih.gov

For example, in the synthesis of dopamine receptor ligands, a common strategy involves the O-alkylation of a phenol (B47542) with 1-bromo-2-fluoroethane (B107303) to introduce the fluoroethoxy moiety. nih.gov The resulting intermediate can then be further elaborated to produce the final target ligand. This approach is particularly valuable for creating potential radiotracers for Positron Emission Tomography (PET) imaging, where a fluorine-18 (B77423) isotope can be incorporated for diagnostic purposes. nih.gov The ultimate goal is to develop ligands with high affinity and selectivity for a specific biological target, which is a critical step in creating effective and safe medicines.

Preclinical Research on Molecular Mechanisms

Once novel compounds based on the this compound scaffold are synthesized, they undergo preclinical research to elucidate their molecular mechanisms of action. This phase involves a variety of in vitro and in vivo experiments.

In Vitro Binding Assays : These experiments measure how strongly a compound binds to its intended target, such as a specific receptor or enzyme. Radioligand binding studies are commonly used to determine the binding affinity (Ki) of a compound for various receptors, helping to establish its potency and selectivity. nih.gov

Cell-Based Assays : These assays assess the functional activity of a compound. For instance, a forskolin-dependent adenylyl cyclase assay can determine whether a compound acts as an agonist or antagonist at a G protein-coupled receptor. nih.gov

In Vivo Models : Promising compounds are advanced to in vivo studies using animal models to evaluate their pharmacological effects and potential therapeutic efficacy. For example, zebrafish models are used to assess the anticonvulsant activity of compounds targeting GABA receptors. mdpi.com These studies provide crucial information on how the compound behaves in a living organism.

Through this rigorous preclinical evaluation, researchers can identify promising drug candidates for further development.

Synthesis and Characterization of Derivatives and Analogs of 3 2 Fluoroethoxy Propan 1 Amine

Systematic Modification of the Fluoroethoxy Group (e.g., Difluoroethoxy, Trifluoroethoxy)

The systematic modification of the fluoroethoxy group in 3-(2-fluoroethoxy)propan-1-amine to its di- and trifluoroethoxy analogs is a key strategy to modulate the compound's properties. The primary synthetic approach would likely involve the Williamson ether synthesis, followed by conversion of a suitable functional group to the amine.

A plausible synthetic route commences with 3-aminopropan-1-ol. The hydroxyl group can be alkylated using a fluoroethylating agent. For the parent compound, this would be a 2-fluoroethyl halide or tosylate. To synthesize the di- and trifluoroethoxy analogs, 2,2-difluoroethanol (B47519) or 2,2,2-trifluoroethanol (B45653) would be the starting alcohols. These can be converted to their corresponding tosylates or halides to facilitate the reaction.

Alternatively, a more direct approach could be the reaction of 3-chloropropan-1-amine hydrochloride with the sodium salt of 2-fluoroethanol (B46154), 2,2-difluoroethanol, or 2,2,2-trifluoroethanol. This method, however, may require careful optimization to avoid side reactions.

Another potential synthetic pathway involves the amination of a precursor alcohol. For instance, 3-(2,2-difluoroethoxy)propan-1-ol (B1530632) or 3-(2,2,2-trifluoroethoxy)propan-1-ol (B1442916) could be synthesized first, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate) and subsequent reaction with ammonia (B1221849) or a protected amine equivalent. A method analogous to the industrial synthesis of 3-methoxypropanamine, which utilizes the reaction of 3-methoxypropanol with ammonia over a catalyst, could potentially be adapted for these fluorinated analogs. uni.lu

The characterization of these analogs would rely on standard spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be crucial for confirming the presence and structure of the fluoroalkoxy group. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

Alterations in the Propan-1-amine Backbone

N-Alkylation and N-Arylation: The primary amine of this compound is a versatile handle for introducing a wide range of substituents. Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled method is reductive amination. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgsigmaaldrich.com This involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the introduction of a diverse array of alkyl and aryl groups.

Substitution on the Propyl Chain: Introducing substituents on the propyl chain requires starting from a different precursor. For example, to synthesize a 2-substituted analog, one could start from a substituted 3-carbon synthon. A synthetic route could involve the Michael addition of a nucleophile to a substituted α,β-unsaturated nitrile or ester, followed by reduction of the nitrile/ester and the introduction of the fluoroethoxy group. For instance, the synthesis of 2- and 3-substituted-3-phenylpropyl analogs has been reported, providing a template for similar modifications. nih.gov

Chain Homologation or Shortening: The length of the alkyl chain connecting the amine and the ether can also be varied. Analogs with shorter (ethoxy) or longer (butoxy) chains could be synthesized using the corresponding amino alcohols (e.g., 2-aminoethanol or 4-aminobutanol) as starting materials for the Williamson ether synthesis with a fluoroethylating agent.

The table below illustrates some potential derivatives with alterations in the propan-1-amine backbone.

| Derivative Name | Modification | Potential Synthetic Precursors |

| N-Methyl-3-(2-fluoroethoxy)propan-1-amine | N-Alkylation | This compound, Formaldehyde |

| N-Benzyl-3-(2-fluoroethoxy)propan-1-amine | N-Alkylation | This compound, Benzaldehyde |

| 2-Methyl-3-(2-fluoroethoxy)propan-1-amine | C2-Substitution | 2-Methyl-3-aminopropan-1-ol |

| 4-(2-Fluoroethoxy)butan-1-amine | Chain Homologation | 4-Aminobutan-1-ol |

Conjugation Strategies for Hybrid Molecules

The primary amine of this compound and its analogs is a key functional group for conjugation to other molecules, such as peptides, polymers, or reporter molecules, to create hybrid structures with novel properties.

Amide Bond Formation: One of the most common conjugation strategies is the formation of a stable amide bond. This is typically achieved by reacting the amine with a carboxylic acid using a coupling agent. nih.govnih.govgrowingscience.com Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Reductive Amination: As mentioned previously, reductive amination can be used to conjugate the amine to molecules containing an aldehyde or ketone functionality. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgsigmaaldrich.com This method forms a stable secondary or tertiary amine linkage.

Thiourea (B124793) Formation: Reaction with an isothiocyanate results in the formation of a stable thiourea linkage. This is a common method for labeling biomolecules with fluorescent dyes or other tags.

Click Chemistry: For more advanced conjugation strategies, the amine can be modified to introduce a functional group suitable for "click" chemistry, such as an azide (B81097) or an alkyne. For example, the amine could be acylated with a linker containing a terminal azide, which can then be efficiently and specifically reacted with an alkyne-containing molecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. The synthesis of 3-azido-1-propylamine from 3-chloropropyl-1-amine hydrochloride provides a precedent for introducing an azide group onto a similar backbone. rsc.org

Comparative Analysis of Reactivity and Potential Molecular Interactions for Analogs

The systematic introduction of additional fluorine atoms into the ethoxy group of this compound is predicted to have a significant impact on the molecule's reactivity and intermolecular interactions.

Effect on Amine Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms is expected to decrease the basicity of the primary amine. This effect is transmitted through the ether linkage. As the number of fluorine atoms on the ethoxy group increases from one to three, the pKa of the amine is predicted to decrease. nih.govnih.govresearchgate.net This is due to the inductive effect of the fluorine atoms, which destabilizes the protonated form of the amine (the ammonium (B1175870) cation). A lower pKa means that at physiological pH, a larger proportion of the amine will be in its neutral, unprotonated form.

Effect on Lipophilicity: The effect of fluorination on lipophilicity (often measured as logP or logD) is complex. nih.govresearchgate.netacs.orgnih.gov While the addition of fluorine generally increases the molecular weight and surface area, it can also alter the molecule's polarity and hydrogen bonding capabilities. For small aliphatic molecules, monofluorination can sometimes decrease lipophilicity. However, as the degree of fluorination increases, the lipophilicity may not change in a linear fashion. It is plausible that the difluoro- and trifluoroethoxy analogs will exhibit different lipophilicity profiles compared to the monofluorinated parent compound.

Hydrogen Bonding: The ether oxygen and the primary amine are both capable of acting as hydrogen bond acceptors, while the amine can also act as a hydrogen bond donor. The increasing fluorination of the ethoxy group will decrease the electron density on the ether oxygen, making it a weaker hydrogen bond acceptor. The change in the amine's pKa will also influence its hydrogen bonding capacity in a given environment.

Reactivity: The nucleophilicity of the primary amine is directly related to its basicity. Therefore, the di- and trifluoroethoxy analogs, with their predicted lower pKa values, are expected to be less nucleophilic than the monofluorinated parent compound. This would affect the rates of reactions such as N-alkylation and acylation.

The following table provides a comparative summary of the predicted properties of the fluoroethoxy analogs.

| Compound | Predicted Amine pKa | Predicted Lipophilicity (logP) | Predicted Nucleophilicity |

| This compound | Highest | Intermediate | Highest |

| 3-(2,2-Difluoroethoxy)propan-1-amine | Intermediate | Variable | Intermediate |

| 3-(2,2,2-Trifluoroethoxy)propan-1-amine | Lowest | Variable | Lowest |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 3-(2-Fluoroethoxy)propan-1-amine and related fluoroalkoxyamines is an area ripe for innovation. Current methodologies can be expanded upon to improve efficiency, yield, and sustainability.

Established synthetic routes for compounds like this compound often involve conventional methods such as the alkylation of amines. smolecule.com For instance, a common approach is the reaction of propan-1-amine with 2-fluoroethanol (B46154) in the presence of a strong base like sodium hydride or potassium carbonate. smolecule.com Another potential pathway involves the reduction of corresponding nitro or carbonyl precursors, though specific protocols for this compound are not extensively documented. smolecule.com Direct fluorination techniques, where fluorine is introduced into an existing alkyl chain, also represent a possible synthetic strategy. smolecule.com

Future research could focus on developing novel catalytic systems for more efficient amine synthesis. For example, recent advancements in palladium-catalyzed C-H activation offer new possibilities for constructing allylic amines. incatt.nl These methods can demonstrate high regioselectivity and can be used for synthesizing chiral amines. incatt.nl Exploring the application of such advanced catalytic systems to the synthesis of saturated amines like this compound could lead to more direct and atom-economical routes. Additionally, strategies involving the use of protecting groups, such as BF₃-ammonium salts, to control the reactivity of the amine nucleophile could be adapted to the synthesis of this compound, potentially enabling new types of transformations. incatt.nl

In-depth Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use in synthesis and for predicting its behavior in various chemical environments. The compound's reactivity is characterized by its amine and ether functionalities. smolecule.com

The primary amine group can act as a nucleophile in substitution reactions, for example, with alkyl halides to form more complex secondary or tertiary amines. smolecule.com It also undergoes acid-base reactions to form ammonium (B1175870) salts and acylation with acyl chlorides or anhydrides to produce amides. smolecule.com

Future mechanistic studies could employ a combination of experimental techniques and computational modeling to investigate the transition states and energy profiles of these reactions. For example, computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can provide detailed insights into reaction mechanisms, activation energies, and electronic structure changes, as demonstrated in studies of E2 elimination reactions. sciepub.com Applying these computational tools to the reactions of this compound would allow for a more profound understanding of how the fluoroethoxy group influences the reactivity of the amine. sciepub.com

Design and Fabrication of Next-Generation Functional Materials

Fluorinated compounds are highly valued in materials science for their ability to impart enhanced thermal and chemical stability. smolecule.com The unique properties of the fluorine atom in this compound, such as its high electronegativity and the strength of the carbon-fluorine bond, make it a promising building block for next-generation functional materials. cymitquimica.com

The presence of the fluoroethoxy group can be leveraged to create polymers and other materials with tailored properties. For instance, incorporating this moiety into polymer backbones could enhance their resistance to chemical degradation and improve their thermal stability. The amine functionality provides a reactive handle for polymerization or for grafting the molecule onto surfaces to modify their properties.

Future research in this area should focus on the synthesis and characterization of new materials derived from this compound. This could include the development of novel fluorinated polymers for applications in coatings, membranes, and advanced textiles. The influence of the fluoroethoxy group on the bulk properties of these materials, such as their hydrophobicity, thermal conductivity, and mechanical strength, would be a key area of investigation.

Elucidation of Complex Molecular Interactions in Biological Systems for Therapeutic Development

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. cymitquimica.com Consequently, this compound holds potential as a lead compound or a structural motif in drug discovery. smolecule.com

The spatial arrangement of the β-fluoroethoxy group is likely to significantly influence its interactions with biological targets. smolecule.com The specific positioning of the fluorine atom creates a distinct electronic and steric profile compared to its non-fluorinated analogs. smolecule.com This can lead to altered binding modes and potencies when interacting with enzymes or receptors.

Future research should aim to elucidate the specific molecular interactions of this compound within biological systems. This could involve screening for activity against various therapeutic targets. For instance, related isoquinoline (B145761) precursors have been studied for their effects on neurotransmitter systems. mdpi.com Investigating the potential of this compound and its derivatives in areas like neuroscience or oncology could be a fruitful avenue. Techniques such as X-ray crystallography and molecular docking could be employed to visualize and understand the binding of these compounds to their biological targets, guiding the design of more potent and selective therapeutic agents. mdpi.com

Synergistic Approaches Combining Computational and Experimental Chemistry

The integration of computational and experimental methods offers a powerful paradigm for accelerating research and development involving this compound. Computational chemistry can be used to predict the properties and reactivity of the molecule, guiding experimental efforts and reducing the need for extensive trial-and-error. sciepub.com

For example, computational tools can be used to:

Predict Reaction Outcomes: As seen in undergraduate experiments, methods like DFT can be used to calculate activation energies and predict reaction pathways for chemical transformations. sciepub.com

Simulate Molecular Interactions: In silico docking studies can predict how the compound might bind to a biological target, providing insights for drug design. mdpi.com

Calculate Physicochemical Properties: Properties such as lipophilicity (XlogP) and collision cross-section can be predicted computationally, aiding in the assessment of the compound's drug-likeness. uni.lunih.gov

A synergistic workflow would involve using computational models to generate hypotheses that are then tested experimentally. The experimental data, in turn, can be used to refine the computational models, creating a feedback loop that enhances the predictive power of the theoretical methods. This integrated approach can streamline the exploration of new synthetic routes, the investigation of reaction mechanisms, and the design of novel materials and therapeutics based on the this compound scaffold.

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Fluoroethoxy)propan-1-amine in a laboratory setting?

Synthesis typically involves nucleophilic substitution of 3-chloropropan-1-amine with 2-fluoroethanol under basic conditions (e.g., K₂CO₃ or NaOH). Reaction optimization includes maintaining temperatures between 60–80°C and using a 1:1.2 molar ratio of amine to fluoroethanol to maximize yield. Purification via fractional distillation under reduced pressure (3–5 mmHg) ensures high purity. Confirm product identity using ¹H NMR and FT-IR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identify signals such as δ 1.70 ppm (m, 2H, CH₂CH₂CH₂) and δ 4.55 ppm (dt, 2H, OCH₂CF).

- FT-IR : Detect N-H stretches (~3350 cm⁻¹) and ether C-O-C vibrations (~1120 cm⁻¹).

- HRMS : Verify the molecular ion [M+H]⁺ at m/z 122.1443. Cross-validation with elemental analysis ensures compositional accuracy .

Q. How should researchers handle and store this compound to maintain its chemical integrity?

Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and moisture absorption. Use PTFE-lined caps and monitor humidity (<0.1% w/w via Karl Fischer titration). Regular stability assessments (e.g., GC-FID every 3 months) detect degradation products like fluoroethanol or amine oxides .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability under different storage conditions?

Contradictions may arise from impurities or environmental variables. Conduct accelerated stability studies using HPLC-MS to track degradation under controlled stressors (e.g., 40°C/75% RH). Compare batches purified via distillation vs. chromatography to isolate stability-influencing factors. Thermal gravimetric analysis (TGA) can clarify decomposition thresholds .

Q. What strategies optimize the compound’s reactivity as a curing agent in epoxy resin formulations?

- Stoichiometry : Calculate amine/epoxy ratios based on epoxy equivalent weight (EEW).

- Kinetics : Use DSC to determine curing profiles (e.g., activation energy via Kissinger method).

- Accelerators : Add 0.5–1% w/w tertiary amines (e.g., BDMA) to reduce gel time. Validate mechanical properties (Tg, tensile strength) of cured resins via DMA and tensile testing .

Q. How can computational chemistry predict the biological activity of derivatives of this compound?

- Molecular docking : Use AutoDock Vina to screen derivatives against targets like monoamine oxidases.

- QSAR models : Correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with bioactivity. Validate predictions via in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Q. What methodologies address low yields in the synthesis of fluorinated amine derivatives?

Low yields may stem from side reactions (e.g., elimination). Mitigation strategies:

- Use aprotic solvents (e.g., DMF) to minimize hydrolysis.

- Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

- Optimize reaction time via in-situ FT-IR monitoring to halt at peak product formation .

Data Analysis & Experimental Design

Q. How to design experiments to assess the compound’s potential in radiopharmaceutical applications?

- Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution (e.g., K¹⁸F/Kryptofix 2.2.2).

- Biodistribution : Use SPECT/CT imaging in rodent models to evaluate brain uptake and clearance.

- Metabolic stability : Perform HPLC analysis of plasma samples to identify metabolites .

Q. What analytical approaches validate purity when discrepancies arise in chromatographic data?

Combine orthogonal methods:

Q. How to design structure-activity relationship (SAR) studies for amine-based ligands?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.